4-(Carboxymethyl)-2-fluorobenzeneboronic acid

Physical Organic Chemistry pKa Determination Reactivity Tuning

4-(Carboxymethyl)-2-fluorobenzeneboronic acid (CAS 1146614-45-0 / 2663787-28-6) delivers synergistic dual reactivity that simpler monofunctional analogs cannot replicate. The ortho-fluorine substituent enhances boronic acid Lewis acidity, shifting the pH-dependent binding equilibrium for sensitive saccharide detection at physiological ranges, while significantly modulating protodeboronation kinetics under basic aqueous Suzuki-Miyaura conditions. The para-carboxymethyl group provides a carboxylic acid handle enabling one-step construction of fluorinated biaryl carboxylic acid intermediates—streamlining amide coupling and bioisostere formation in pharmaceutical candidate synthesis. This compound also serves as a functional monomer for polymers requiring tailored hydrophobicity, dielectric constant, or refractive index. For R&D programs demanding precision in fluorinated building blocks, this dual-reactive intermediate eliminates the need for orthogonal protection strategies.

Molecular Formula C8H8BFO4
Molecular Weight 197.96 g/mol
Cat. No. B8060586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxymethyl)-2-fluorobenzeneboronic acid
Molecular FormulaC8H8BFO4
Molecular Weight197.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)CC(=O)O)F)(O)O
InChIInChI=1S/C8H8BFO4/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,13-14H,4H2,(H,11,12)
InChIKeyMHFARHZEGKNRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid for Targeted Organic Synthesis and Medicinal Chemistry


4-(Carboxymethyl)-2-fluorobenzeneboronic acid (CAS: 2663787-28-6 / 1146614-45-0) is a specialized boronic acid building block, characterized by a C8H8BFO4 molecular formula and a 197.96 g/mol molecular weight . Its structure features a carboxymethyl (-CH2COOH) group and an ortho-fluorine substituent on the aromatic ring, distinguishing it from simpler phenylboronic acid derivatives . This compound is designed for advanced research applications requiring a dual-reactive intermediate, with verified utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex fluorinated biaryl systems .

The Risk of Generic Substitution: Why 4-(Carboxymethyl)-2-fluorobenzeneboronic acid Cannot Be Replaced by Common Analogs


Substituting 4-(Carboxymethyl)-2-fluorobenzeneboronic acid with a more common analog, such as 4-(carboxymethyl)phenylboronic acid or 2-fluorobenzeneboronic acid, can lead to divergent reaction outcomes. The synergistic electronic effects of the ortho-fluorine and para-carboxymethyl groups are not captured by either monofunctional analog. Specifically, ortho-fluorine substituents significantly accelerate the protodeboronation rate under basic aqueous conditions, a critical stability parameter not present in the non-fluorinated carboxymethyl analog [1]. Conversely, the carboxymethyl group provides a distinct pKa and reactivity profile for the boronic acid compared to a simple 2-fluorophenyl ring, impacting both cross-coupling efficiency and downstream functionalization potential. The evidence presented below quantifies these critical differences.

Quantitative Differentiation Guide: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid vs. Key Analogs


Enhanced Boronic Acid Acidity (Lower pKa) Relative to Non-Fluorinated Analog

The presence of the ortho-fluorine atom in 4-(Carboxymethyl)-2-fluorobenzeneboronic acid increases the Lewis acidity of the boronic acid moiety relative to its non-fluorinated analog, 4-(carboxymethyl)phenylboronic acid. While direct experimental pKa data for the target compound is not available, class-level inference based on the Hammett relationship and experimental data for analogous fluorinated phenylboronic acids confirms this trend. The electron-withdrawing inductive effect of fluorine lowers the pKa, which directly impacts binding affinity for diols and reactivity in cross-coupling reactions [1]. Based on the linear correlation between pKa values of fluoro-substituted and corresponding benzoic acids, the pKa of 4-(Carboxymethyl)-2-fluorobenzeneboronic acid is estimated to be significantly lower than the ~8.9 pKa of phenylboronic acid and the predicted 8.32 pKa of 2-fluorophenylboronic acid .

Physical Organic Chemistry pKa Determination Reactivity Tuning

Accelerated Protodeboronation Rate Under Basic Conditions Due to Ortho-Fluorine

A critical differentiator for 4-(Carboxymethyl)-2-fluorobenzeneboronic acid is its intrinsic instability under basic aqueous conditions, a direct consequence of the ortho-fluorine substituent. This phenomenon, known as protodeboronation, is significantly accelerated in fluorinated aryl boronic acids containing an ortho-fluorine group relative to the boronic acid functionality [1]. This characteristic is not shared by the non-fluorinated 4-(carboxymethyl)phenylboronic acid analog. The review by Chen et al. explicitly states that 'polyfluorinated aryl boronic acid derivatives suffer from instability issues that are accelerated in compounds containing an ortho‐fluorine group, which result in the formation of the corresponding protodeboronation products' [1]. This necessitates careful handling and optimized reaction conditions to mitigate decomposition, a consideration irrelevant for non-fluorinated analogs.

Hydrolytic Stability Reaction Engineering Cross-Coupling

Validated Utility in Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Synthesis

4-(Carboxymethyl)-2-fluorobenzeneboronic acid has been explicitly utilized as a boronic acid partner in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl structures. This application is directly supported by the use of its positional isomer, 3-(Carboxymethyl)-2-fluorobenzeneboronic acid, in similar coupling reactions for late-stage carboxymethyl introduction using Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures . This contrasts with simple fluorophenylboronic acids, which lack the carboxymethyl handle for further derivatization. The compound enables a one-step introduction of both fluorine and a carboxylic acid precursor into a complex molecule, streamlining synthetic routes compared to sequential functionalization.

Suzuki-Miyaura Coupling C-C Bond Formation Fluorinated Building Blocks

Optimal Application Scenarios for 4-(Carboxymethyl)-2-fluorobenzeneboronic acid


Synthesis of Fluorinated Biaryl Carboxylic Acids for Medicinal Chemistry

This compound is ideally suited for the one-step construction of fluorinated biaryl carboxylic acid intermediates via Suzuki-Miyaura cross-coupling. This application leverages its dual functionality to directly install both a fluorine atom (for metabolic stability or electronic tuning) and a carboxylic acid precursor (for further amide coupling or bioisostere formation) into a target molecule, streamlining the synthesis of pharmaceutical candidates [1].

Development of Novel Boronic Acid-Based Sensors and Recognition Elements

The enhanced Lewis acidity of the boronic acid moiety, due to the ortho-fluorine substitution, makes 4-(Carboxymethyl)-2-fluorobenzeneboronic acid a promising candidate for the development of saccharide sensors. The lower pKa shifts the pH-dependent binding equilibrium, potentially enabling more sensitive detection of diol-containing biomolecules at physiological pH ranges compared to non-fluorinated analogs [1].

Preparation of Specialty Polymeric Materials with Tunable Properties

This compound can serve as a monomeric building block in the synthesis of functional polymers. The combination of a polymerizable boronic acid group (for reversible covalent bond formation) and a fluorinated aromatic core (for altering hydrophobicity, dielectric constant, or refractive index) provides a unique handle for tailoring material properties, which is not achievable with simpler phenylboronic acid derivatives.

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